1-(3-Fluoro-4-nitrobenzyl)piperazine
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Overview
Description
2-fluoro-4-[(piperazin-1-yl)methyl]phenol is a chemical compound that features a fluorine atom, a piperazine ring, and a phenol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-4-[(piperazin-1-yl)methyl]phenol typically involves the reaction of 2-fluoro-4-formylphenol with piperazine under specific conditions. The reaction is often carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the reaction. The mixture is usually heated to reflux for several hours to ensure complete reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization or chromatography to obtain high-purity 2-fluoro-4-[(piperazin-1-yl)methyl]phenol .
Chemical Reactions Analysis
Types of Reactions
2-fluoro-4-[(piperazin-1-yl)methyl]phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically in the presence of a base.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols or amines.
Substitution: Various substituted phenol derivatives.
Scientific Research Applications
2-fluoro-4-[(piperazin-1-yl)methyl]phenol has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological and psychiatric disorders.
Biology: The compound is studied for its potential antimicrobial and anticancer properties.
Industry: It is used in the development of new materials and chemical intermediates.
Mechanism of Action
The mechanism of action of 2-fluoro-4-[(piperazin-1-yl)methyl]phenol involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors in the central nervous system, potentially modulating neurotransmitter activity. The phenol group may also contribute to its biological activity by forming hydrogen bonds with target proteins .
Comparison with Similar Compounds
Similar Compounds
- 2-fluoro-4-[(piperidin-1-yl)methyl]phenol
- 2-chloro-4-[(piperazin-1-yl)methyl]phenol
- 2-fluoro-4-[(morpholin-1-yl)methyl]phenol
Uniqueness
2-fluoro-4-[(piperazin-1-yl)methyl]phenol is unique due to the presence of both a fluorine atom and a piperazine ring, which can enhance its pharmacokinetic properties and biological activity. The combination of these functional groups makes it a versatile compound for various applications in medicinal chemistry and pharmaceuticals .
Properties
Molecular Formula |
C11H15FN2O |
---|---|
Molecular Weight |
210.25 g/mol |
IUPAC Name |
2-fluoro-4-(piperazin-1-ylmethyl)phenol |
InChI |
InChI=1S/C11H15FN2O/c12-10-7-9(1-2-11(10)15)8-14-5-3-13-4-6-14/h1-2,7,13,15H,3-6,8H2 |
InChI Key |
FUFWLOPYIWUXKW-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)CC2=CC(=C(C=C2)O)F |
Origin of Product |
United States |
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